4alpha-Hydroxy Cholesterol

Description

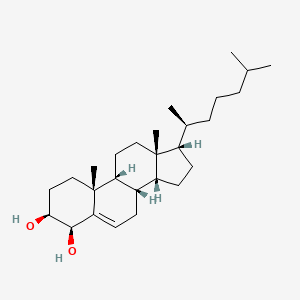

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,8S,9R,10R,13R,14R,17S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19-,20-,21+,22+,24-,25+,26+,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDKQKOAHAICSF-KIEOJGJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4alpha-hydroxycholesterol vs 4beta-hydroxycholesterol biological origin

Technical Guide: 4 -Hydroxycholesterol vs. 4 -Hydroxycholesterol

Biological Origin, Clinical Significance, and Analytical Resolution

Executive Summary

In the landscape of drug development, 4

While 4

This guide details the divergent biological origins of these oxysterols, the clinical implications of their half-lives, and the mandatory LC-MS/MS protocols required to separate them.

Part 1: The Stereochemical Divergence (Biological Origins)

The core distinction between these isomers lies in their genesis: one is a metabolite of function, the other a byproduct of failure (oxidative stress or improper handling).

1. 4

-Hydroxycholesterol: The Enzymatic Product

4

-

Primary Catalyst: CYP3A4 (and to a lesser extent, CYP3A5).[3][4]

-

Mechanism: The heme iron of CYP3A4 positions the cholesterol molecule to facilitate oxygen insertion specifically at the

-face. -

Physiological Role: It acts as a precursor in bile acid synthesis but serves primarily as a circulating metric of total hepatic CYP3A activity.

-

Basal Levels: Typically 10–60 ng/mL in healthy humans.[2]

2. 4

-Hydroxycholesterol: The Autoxidation Artifact

4

-

Primary Origin: Free radical-mediated autoxidation (non-enzymatic).

-

Mechanism: When cholesterol is exposed to air (oxygen) or reactive oxygen species (ROS) ex vivo (during storage) or in vivo (oxidative stress), a hydrogen is abstracted from C7, leading to a peroxyl radical that rearranges to form both 4

- and 4 -

The "Leakage" Ratio: Autoxidation produces 4

-HC and 4 -

Significance: An elevated 4

-HC level (>10 ng/mL or >10-15% of 4

Visualization: The Divergent Pathways

The following diagram illustrates the strict enzymatic control of 4

Caption: CYP3A4 selectively produces 4

Part 2: Clinical & Pharmacological Significance

1. The Half-Life Challenge

Unlike midazolam (half-life < 4 hours), 4

-

Implication for Induction: 4

-HC is an excellent marker for CYP3A4 induction. Levels rise slowly and reach a new steady state over weeks, providing a time-integrated measure of enzyme activity. -

Implication for Inhibition: It is a poor marker for acute inhibition (e.g., a single dose of ketoconazole) because the pre-existing pool of 4

-HC clears too slowly to reflect the immediate enzyme blockade.

2. DDI Study Design

| Parameter | 4 |

| Induction Studies | Gold Standard. High sensitivity to inducers (e.g., Rifampin, Carbamazepine).[3] Can replace midazolam in long-term studies. |

| Inhibition Studies | Limited. Only useful for long-term inhibition studies where a new, lower steady state is reached. |

| Sampling | Single Point. Due to the long half-life, a single plasma sample can reflect chronic CYP3A4 status, ignoring circadian rhythm. |

| Confounders | Sample Oxidation. If 4 |

Part 3: Analytical Resolution (LC-MS/MS)

Since 4

Experimental Protocol: Quantification in Plasma

This protocol utilizes Picolinic Acid Derivatization to enhance ionization sensitivity (oxysterols ionize poorly in ESI without it) and improve chromatographic resolution.

Reagents:

-

Internal Standard: d7-4

-hydroxycholesterol.[7] -

Antioxidant: Butylated hydroxytoluene (BHT).

-

Derivatization Agent: Picolinic acid / 2-Methyl-6-nitrobenzoic anhydride (MNBA).

Step-by-Step Workflow:

-

Sample Preparation & Stabilization:

-

Add 10

L of BHT (1 mg/mL) to 50 -

Spike with Internal Standard (d7-4

-HC).

-

-

Alkaline Hydrolysis (Saponification):

-

Add 200

L 1M KOH in 90% Ethanol. Incubate at 37°C for 1 hour. -

Reasoning: 4

-HC exists in both free and esterified forms. Saponification converts all to the free form for total quantification.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 600

L Hexane. Vortex vigorously (5 min). Centrifuge. -

Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under nitrogen.

-

-

Derivatization (The Sensitivity Booster):

-

Reconstitute residue in 100

L derivatization reagent (Picolinic acid [80 mg], MNBA [100 mg], 4-DMAP [40 mg] in 2 mL THF/Triethylamine). -

Incubate at Room Temp for 30 mins.

-

Result: Converts hydroxyl groups to picolinyl esters, increasing ESI+ response by ~10-50 fold.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

m). -

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid).[8]

-

Gradient: Slow ramp from 70% B to 90% B is usually required to separate the

and -

Transitions (Picolinyl derivative):

-

4

-HC: m/z 613.4 -

4

-HC: m/z 613.4

-

-

Analytical Decision Tree

Use this logic flow to validate your data.

Caption: 4

References

-

Bodin, K., et al. (2001).[9] Antiepileptic drugs increase plasma levels of 4beta-hydroxycholesterol in humans: evidence for involvement of cytochrome p450 3A4.[1][2][5][9][10] Journal of Biological Chemistry. Link

-

Diczfalusy, U., et al. (2011).[11] 4

-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans.[1][2][3][4][6][9][11][12][13][14] British Journal of Clinical Pharmacology. Link -

FDA Guidance for Industry. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

-

Nylén, H., et al. (2011). The use of 4

-hydroxycholesterol as a marker for CYP3A induction.[1][2][4][6][10][12][13][14][15] European Journal of Clinical Pharmacology. Link -

Honda, A., et al. (2011).

-hydroxycholesterol in human plasma using LC-ESI-MS/MS with picolinic acid derivatization. Journal of Lipid Research.[16] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4beta-hydroxycholesterol as an endogenous marker for CYP3A4/5 activity. Stability and half-life of elimination after induction with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) LC–ESI-MS/MS quantification of 4β-hydroxycholesterol and cholesterol in plasma samples of limited volume [academia.edu]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. 4beta-hydroxycholesterol as a marker of CYP3A4 inhibition in vivo - effects of itraconazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of the usefulness of plasma 4β‐hydroxycholesterol concentration normalized by 4α‐hydroxycholesterol for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Non-Enzymatic Formation of 4α-Hydroxycholesterol in Plasma

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4α-hydroxycholesterol (4α-OHC) is a minor oxysterol in human plasma, distinguished from its more abundant and well-studied stereoisomer, 4β-hydroxycholesterol (4β-OHC). While 4β-OHC is a recognized endogenous biomarker for cytochrome P450 3A4/5 (CYP3A4/5) enzyme activity, 4α-OHC is primarily formed through a non-enzymatic, free-radical-mediated autooxidation of cholesterol.[1][2][3] This fundamental difference in origin makes 4α-OHC a crucial analyte for assessing not only systemic oxidative stress but also, critically, the pre-analytical integrity of biological samples. Its quantification serves as a self-validating check against artefactual oxidation during sample collection, handling, and storage. This guide provides a detailed examination of the chemical mechanisms underlying 4α-OHC formation, its significance as a quality control biomarker, and a comprehensive overview of the analytical workflows required for its accurate quantification in a plasma matrix.

Introduction: The Significance of an Isomer

Oxysterols, the oxidized derivatives of cholesterol, are a diverse class of molecules with potent biological activities.[4] They are intermediates in bile acid synthesis and serve as ligands for nuclear receptors like the Liver X Receptor (LXR).[4][5] Within this family, the C4-hydroxylated isomers, 4α-OHC and 4β-OHC, present a compelling case study in biochemical specificity.

-

4β-Hydroxycholesterol (4β-OHC): Formed predominantly through the enzymatic action of CYP3A4 and CYP3A5, its plasma concentration is widely used as an endogenous biomarker for the activity of these crucial drug-metabolizing enzymes.[6]

-

4α-Hydroxycholesterol (4α-OHC): In contrast, this stereoisomer is not a significant product of CYP3A activity.[2][3] Its presence in plasma is attributed to the non-enzymatic autooxidation of cholesterol, a process driven by reactive oxygen species (ROS).[1][3]

The plasma concentrations of 4α-OHC can increase significantly under conditions of uncontrolled sample storage, making it an essential indicator of proper sample handling.[3][7] Therefore, the simultaneous quantification of both isomers is paramount in clinical and pharmaceutical research to ensure that elevations in 4β-OHC reflect true enzymatic induction rather than artefactual, non-enzymatic oxidation.

Mechanism of Non-Enzymatic Formation: A Free Radical Cascade

The formation of 4α-OHC is a consequence of lipid peroxidation, a well-understood process of oxidative degradation.[8][9][10] The mechanism follows the classical free radical chain reaction pathway, which can be broadly categorized into three stages: initiation, propagation, and termination.

-

Initiation: A reactive oxygen species (e.g., a hydroxyl radical, •OH) abstracts a hydrogen atom from the cholesterol molecule. While the allylic C-7 position is the most susceptible to this initial attack, other positions, including C-4, can also be targeted, leading to the formation of a cholesterol carbon-centered radical.[11]

-

Propagation: The cholesterol radical reacts rapidly with molecular oxygen (O₂) to form a cholesterol peroxyl radical (Chol-OO•). This highly reactive species can then abstract a hydrogen atom from another cholesterol molecule, propagating the chain reaction and forming a cholesterol hydroperoxide (Chol-OOH) at the C-4 position, along with a new cholesterol radical.

-

Resolution: The C-4 hydroperoxide intermediate is subsequently reduced to the more stable hydroxyl group, yielding 4α-hydroxycholesterol.

This non-specific, radical-driven mechanism lacks the stereospecificity of an enzyme active site, which is why it can lead to the formation of the 4α-isomer, in contrast to the enzymatically directed formation of 4β-OHC.[12]

Sources

- 1. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the usefulness of plasma 4β‐hydroxycholesterol concentration normalized by 4α‐hydroxycholesterol for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 4β-Hydroxycholesterol Signals From the Liver to Regulate Peripheral Cholesterol Transporters [frontiersin.org]

- 6. apexbt.com [apexbt.com]

- 7. Quantitative analysis of 4β- and 4α‑hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Free radical oxidation of cholesterol and its precursors: Implications in cholesterol biosynthesis disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Free radical oxidation of cholesterol and its precursors: Implications in cholesterol biosynthesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4alpha-hydroxycholesterol as a marker of cholesterol autoxidation

This guide details the utility, mechanism, and quantification of 4

An In-Depth Technical Guide for Drug Development & Lipidomics

Part 1: The Core Directive – Autonomy & Strategic Value

In the high-stakes arena of drug development—particularly for CYP3A4 induction studies—data integrity is paramount. 4

Spontaneous, non-enzymatic oxidation of cholesterol generates both 4

This guide establishes 4

Part 2: Scientific Integrity & Mechanistic Logic

1. The Chemistry of Autoxidation: C7 vs. C4

To understand why 4

Cholesterol contains a double bond at

-

The C7 Pathway (Dominant): The allylic hydrogens at C7 have a Bond Dissociation Energy (BDE) of ~83.2 kcal/mol . This low energy barrier makes C7 the primary target for peroxyl radicals (

), leading to 7-ketocholesterol and 7 -

The C4 Pathway (Minor but Critical): The allylic hydrogens at C4 have a higher BDE of ~89.0 kcal/mol . While kinetically less favorable, abstraction does occur, generating a C4-radical. This radical reacts with

to form a peroxyl radical, eventually yielding 4

The Isomeric Ratio Rule:

-

Enzymatic (CYP3A4): Highly stereoselective. Produces almost exclusively 4

-OHC . -

Non-Enzymatic (Autoxidation): Lacks stereocontrol. Produces 4

-OHC and 4

Conclusion: Since CYP enzymes do not produce 4

2. Analytical Workflow: The "Gold Standard" Protocol

Quantifying trace oxysterols requires overcoming their poor ionization efficiency in mass spectrometry. The following protocol utilizes Picolinic Acid Derivatization to introduce a charge-bearing moiety, enhancing sensitivity by 10-100 fold in LC-ESI-MS/MS.

Critical Control Points (The "Why" behind the "How"):

-

BHT (Butylated Hydroxytoluene): Added immediately to quench chain-propagation reactions.

-

Argon Purge: Alkaline hydrolysis (saponification) generates enolates that are hyper-sensitive to oxygen. Doing this in air will manufacture artifacts.

-

Picolinic Acid: Converts the neutral hydroxyl group into a picolinyl ester, which protonates easily (

), allowing sensitive detection in positive ESI mode.

Part 3: Visualization & Formatting

Diagram 1: Mechanistic Divergence of Cholesterol Oxidation

This diagram illustrates the competing pathways that necessitate the measurement of 4

Caption: Mechanistic pathways distinguishing enzymatic generation of 4

Detailed Experimental Protocol: LC-ESI-MS/MS with Picolinic Derivatization

Reagents:

-

Internal Standard (IS):

-4 -

Derivatization Mix: Picolinic acid (80 mg), 2-methyl-6-nitrobenzoic anhydride (MNBA, 100 mg), 4-dimethylaminopyridine (DMAP, 30 mg) dissolved in 1.5 mL THF.[4]

-

Base: Triethylamine (TEA).

Step-by-Step Workflow:

| Step | Action | Mechanistic Rationale |

| 1. Collection | Collect plasma into EDTA tubes containing 20 µM BHT . | EDTA chelates metals (Fenton catalysts); BHT terminates radical chains immediately. |

| 2. IS Spike | Add 10 µL of | Corrects for extraction loss and matrix effects. |

| 3. Hydrolysis | Add 200 µL 1M KOH in EtOH. Purge with Argon . Incubate 60°C for 1h. | Cleaves cholesteryl esters to measure total oxysterols. Argon prevents base-catalyzed oxidation. |

| 4. Extraction | Extract twice with 1 mL Hexane. Evaporate under | Removes salts and proteins; isolates lipid fraction. |

| 5. Derivatization | Add 150 µL Derivatization Mix + 20 µL TEA. Incubate 30 min @ RT. | Converts -OH to picolinyl ester.[4] The pyridine nitrogen provides a high proton affinity site for ESI+. |

| 6. Analysis | Inject onto C18 UHPLC-MS/MS (MRM mode). | Separate 4 |

Data Interpretation Table:

| Scenario | 4 | 4 | Interpretation | Action |

| Baseline | Normal (10-30 ng/mL) | Low (< 2 ng/mL) | Sample Integrity: GOOD | Proceed with analysis. |

| Induction | High (> 50 ng/mL) | Low (< 2 ng/mL) | CYP3A4 Induction: CONFIRMED | Valid positive result. |

| Artifact | High (> 50 ng/mL) | High (> 10 ng/mL) | Sample Oxidation: DETECTED | REJECT DATA. Sample mishandled. |

Diagram 2: Analytical Decision Tree

This workflow ensures that only valid biological data enters the drug development pipeline.

Caption: Decision logic for validating CYP3A4 biomarker data using 4

References

-

Diczfalusy, U., et al. (2011). "4

-Hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans." British Journal of Clinical Pharmacology. Link -

Hautajärvi, H., et al. (2018).

- and 4 -

Honda, A., et al. (2007).

-hydroxy-4-cholesten-3-one in human serum by LC-ESI-MS/MS." Journal of Lipid Research. Link -

Xu, L., et al. (2020). "Reactive Sterol Electrophiles: Mechanisms of Formation and Reactions with Proteins." Antioxidants. Link

-

Nury, T., et al. (2013). "Biological activities of the LXR

and

Sources

- 1. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol, Reactive Oxygen Species, and the Formation of Biologically Active Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient synthesis of 4α- and 4β-hydroxy- 7-dehydrocholesterol, biomarkers for patients with and animal models of the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Hydroxycholesterol Levels in the Serum and Cerebrospinal Fluid of Patients with Neuromyelitis Optica Revealed by LC-Ag+CIS/MS/MS and LC-ESI/MS/MS with Picolinic Derivatization: Increased Levels and Association with Disability during Acute Attack - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxycholesterol Levels in the Serum and Cerebrospinal Fluid of Patients with Neuromyelitis Optica Revealed by LC-Ag+CIS/MS/MS and LC-ESI/MS/MS with Picolinic Derivatization: Increased Levels and Association with Disability during Acute Attack | PLOS One [journals.plos.org]

Physiological levels of 4alpha-hydroxycholesterol in human serum

Title: Physiological Levels and Analytical Significance of 4

Executive Summary

In the realm of drug development and clinical pharmacology, 4

While 4

This guide details the physiological baselines of 4

Biochemistry: Enzymatic vs. Non-Enzymatic Formation

Understanding the origin of 4-hydroxycholesterol isomers is fundamental to interpreting serum data.

-

Enzymatic Pathway (The Signal): CYP3A4 and CYP3A5 stereoselectively hydroxylate cholesterol at the 4

-position. This process does not produce 4 -

Auto-Oxidation Pathway (The Noise): Exposure of cholesterol to air, room temperature, or repeated freeze-thaw cycles triggers free-radical oxidation. This non-enzymatic process yields both 4

-OHC and 4

Therefore, the presence of significant 4

Pathway Visualization

Figure 1: Mechanistic divergence of 4-hydroxycholesterol isomer formation.[2] Green arrows denote enzymatic utility; red dashed arrows denote oxidative degradation.

Physiological Levels and Reference Ranges

In healthy individuals with properly handled samples, 4

Table 1: Serum Concentration Reference Ranges

| Population / Condition | 4 | 4 | Interpretation |

| Healthy Adults (Baseline) | 3.5 – 6.0 | 10 – 60 | Normal. Indicates high sample integrity. |

| CYP3A4 Induction (e.g., Rifampicin) | 3.5 – 6.0 (Unchanged) | > 100 | Valid Induction. 4 |

| Improper Storage (Degradation) | > 15.0 | Elevated (Artifactual) | Compromised. Sample likely oxidized ex vivo. |

| Pregnancy | Up to ~22.0 | Elevated (Physiological) | Physiological Exception. High oxidative stress & CYP induction. |

Critical Insight: A 4

-OHC level exceeding 15 ng/mL (in non-pregnant subjects) is a standard cut-off for rejecting samples in clinical studies, as it suggests the 4-OHC measurement is unreliable due to auto-oxidation interference.

Analytical Methodology: LC-MS/MS Protocol

Accurate quantification requires the chromatographic resolution of 4

Methodological Workflow

-

Sample Preparation (Saponification):

-

Over 90% of hydroxycholesterols in serum are esterified.

-

Step: Hydrolyze esters using 1M KOH in ethanol (60°C for 1 hour) to measure total oxysterols.

-

Extraction: Liquid-Liquid Extraction (LLE) with hexane or methyl tert-butyl ether (MTBE).

-

-

Derivatization (Optional but Recommended):

-

Chromatography (The Separation):

-

Column: Waters Acquity BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.

-

Mobile Phase:

-

Gradient: Slow gradient (e.g., 80% B to 95% B over 6-10 minutes) is required to resolve the isomers.

-

Elution Order: 4

-OHC typically elutes before 4

-

Analytical Logic Flow

Figure 2: Analytical pipeline with integrated Quality Control decision node based on 4α-OHC levels.

Clinical Utility & Data Interpretation

The "Subtraction" Correction

Some researchers propose correcting 4

-

Formula:

-

Consensus: While theoretically sound, the preferred industry standard is rejection of high 4

samples rather than mathematical correction, as extensive oxidation may introduce unpredictable matrix effects.

Stability Warning

-

Freeze-Thaw: 4

-OHC levels rise significantly after 3+ freeze-thaw cycles. -

Storage: Samples stored at -80°C are stable for years. Samples at -20°C or room temperature show rapid 4

-OHC accumulation.

References

-

Diczfalusy, U., et al. (2011). 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans.[1][2][3][4][7][8][9] Journal of Lipid Research.[10] Link

-

Hautajärvi, H., et al. (2018). Quantitative analysis of 4β- and 4α-hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS.[4][5][7][11][12] Journal of Chromatography B. Link

-

Niemi, M., et al. (2022). Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping.[1][12] Journal of Lipid Research.[10] Link

-

Suzuki, Y., et al. (2024).[10] Evaluation of the usefulness of plasma 4β-hydroxycholesterol concentration normalized by 4α-hydroxycholesterol for accurate CYP3A phenotyping. British Journal of Clinical Pharmacology.[10] Link

-

Bodin, K., et al. (2002). Metabolism of 4β-hydroxycholesterol in humans.[1][2][3][4][7][8][9][11][12] Journal of Biological Chemistry.[9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 4. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 5. researchgate.net [researchgate.net]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the usefulness of plasma 4β‐hydroxycholesterol concentration normalized by 4α‐hydroxycholesterol for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative analysis of 4β- and 4α‑hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between Enzymatic and Oxidative Hydroxycholesterol Formation

This guide provides a comprehensive exploration of the distinct pathways leading to the formation of hydroxycholesterols, also known as oxysterols. For researchers, scientists, and drug development professionals, a nuanced understanding of whether these crucial signaling molecules arise from tightly regulated enzymatic processes or from uncontrolled oxidative stress is paramount. This distinction lies at the heart of interpreting their roles in health and disease, from cholesterol homeostasis to the pathogenesis of atherosclerosis, neurodegenerative disorders, and cancer.[1][2]

Introduction: The Biological Significance of Hydroxycholesterols

Hydroxycholesterols are oxidized derivatives of cholesterol that serve as key intermediates and signaling molecules in a multitude of physiological processes.[3][4] Unlike their parent molecule, the addition of a hydroxyl group increases their polarity, facilitating their transport across cellular membranes and the blood-brain barrier.[3][5] This enhanced mobility allows them to act as transport forms of cholesterol for excretion and as potent regulators of gene expression, particularly in cholesterol metabolism and inflammation.[3][6]

However, the biological impact of a specific hydroxycholesterol is intrinsically linked to its origin. Enzymatically produced hydroxycholesterols are the products of specific, regulated metabolic pathways, often serving as crucial intermediates in the synthesis of bile acids and steroid hormones.[4][7] In contrast, those formed through non-enzymatic oxidation by reactive oxygen species (ROS) are often considered markers of oxidative stress and can be associated with cellular dysfunction and pathology.[8][9]

Part 1: Enzymatic Formation of Hydroxycholesterols: Precision in Cholesterol Metabolism

The enzymatic hydroxylation of cholesterol is a highly specific process, primarily catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes.[5][10] These enzymes introduce hydroxyl groups at specific positions on the cholesterol molecule, leading to the formation of distinct isomers with unique biological functions. This process is a cornerstone of cholesterol homeostasis and the synthesis of essential downstream metabolites.[11]

-

CYP7A1 (Cholesterol 7α-hydroxylase): Located in the endoplasmic reticulum of liver cells, CYP7A1 catalyzes the first and rate-limiting step in the classic pathway of bile acid synthesis by converting cholesterol to 7α-hydroxycholesterol.[10][12]

-

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is found in most tissues and is crucial for the alternative, or "acidic," pathway of bile acid synthesis.[12] It hydroxylates cholesterol at the C27 position to form 27-hydroxycholesterol, the most abundant oxysterol in human circulation.[12][13]

-

CYP46A1 (Cholesterol 24-hydroxylase): Primarily expressed in the brain, CYP46A1 converts cholesterol to 24S-hydroxycholesterol.[14][15] This hydroxylation is the main pathway for cholesterol elimination from the central nervous system, as 24S-hydroxycholesterol can cross the blood-brain barrier.[11][14]

-

CH25H (Cholesterol 25-hydroxylase): This non-cytochrome P450 enzyme, containing non-heme iron, is expressed in various tissues and produces 25-hydroxycholesterol.[1][3] 25-hydroxycholesterol is a potent regulator of cholesterol metabolism and has been implicated in immune responses.[6][16]

-

CYP3A4 and CYP3A5: These enzymes are involved in the formation of 4β-hydroxycholesterol.[17]

The enzymatic formation of these hydroxycholesterols is a tightly regulated process, ensuring a controlled flux of cholesterol into various metabolic pathways.

Caption: Enzymatic pathways for hydroxycholesterol synthesis.

Part 2: Oxidative Formation of Hydroxycholesterols: The Consequence of Cellular Stress

In contrast to the specificity of enzymatic reactions, the non-enzymatic formation of hydroxycholesterols, often termed autoxidation, is a random process driven by the attack of reactive oxygen species (ROS) on the cholesterol molecule.[5][18] This typically occurs in environments of high oxidative stress, where the cellular antioxidant defenses are overwhelmed.[9]

The structure of cholesterol, with its double bond in the B-ring and adjacent allylic carbons, makes it particularly susceptible to oxidation.[19]

-

Free Radical-Mediated Oxidation: ROS, such as the hydroxyl radical (•OH), can abstract a hydrogen atom from cholesterol, initiating a chain reaction that leads to the formation of various hydroxycholesterols. The C7 position is particularly vulnerable, resulting in the formation of 7α- and 7β-hydroxycholesterol, as well as 7-ketocholesterol.[20][21] 7-ketocholesterol is a major product of cholesterol autoxidation and is often used as a biomarker of oxidative stress.[2][17]

-

Singlet Oxygen Oxidation: This non-radical ROS can react with the double bond of cholesterol to form hydroperoxides, which can then be reduced to the corresponding hydroxycholesterols.

Unlike the specific isomers produced enzymatically, autoxidation generates a complex mixture of hydroxycholesterol isomers, including both epimers (e.g., 7α- and 7β-hydroxycholesterol). The presence of 7β-hydroxycholesterol and 7-ketocholesterol is often indicative of non-enzymatic, oxidative processes.[5]

Caption: Oxidative pathway for hydroxycholesterol generation.

Part 3: Comparative Analysis and Methodologies

The distinct origins of enzymatically and oxidatively formed hydroxycholesterols necessitate analytical methods capable of differentiating between them. This is crucial for accurately assessing their roles in biological systems.

| Feature | Enzymatic Formation | Oxidative Formation (Autoxidation) |

| Catalyst | Specific enzymes (e.g., CYPs, CH25H)[5][10] | Reactive Oxygen Species (ROS)[5][18] |

| Specificity | Highly regio- and stereospecific[7] | Non-specific, produces a mixture of isomers[5] |

| Key Products | 7α-HC, 24S-HC, 27-HC, 25-HC, 4β-HC[5] | 7-keto-C, 7β-HC, 5,6-epoxy-C, 7α-HC[5] |

| Regulation | Tightly regulated by cellular signaling pathways | Uncontrolled, dependent on oxidative stress levels |

| Biological Role | Primarily physiological (e.g., bile acid synthesis, cholesterol efflux)[3] | Often associated with pathology (e.g., cytotoxicity, inflammation)[21][22] |

| Subcellular Location | Endoplasmic Reticulum, Mitochondria[5] | Membranes, lipoproteins (wherever cholesterol and ROS coexist) |

The accurate analysis of hydroxycholesterols is challenging due to their low abundance compared to cholesterol and the risk of artificial oxidation during sample preparation.[23]

1. Sample Preparation to Minimize Autoxidation:

-

Immediate Processing: Process samples immediately after collection to minimize ex vivo oxidation.

-

Antioxidant Addition: Add antioxidants like butylated hydroxytoluene (BHT) to solvents during extraction.

-

Inert Atmosphere: Perform extraction and handling steps under an inert atmosphere (e.g., nitrogen or argon).

-

Use of Labeled Standards: Incorporate deuterated cholesterol as an internal standard to monitor and correct for autoxidation during sample workup.[23]

2. Extraction and Purification:

-

Solid-Phase Extraction (SPE): A common method for isolating sterols from complex biological matrices.[23][24]

-

Saponification: To hydrolyze esterified hydroxycholesterols, allowing for the analysis of the total amount. Care must be taken to avoid harsh conditions that can promote oxidation.

3. Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique for oxysterol analysis.[25] Derivatization is often required to improve the volatility and thermal stability of the analytes.[25]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers excellent sensitivity and specificity without the need for derivatization, making it suitable for a broader range of hydroxycholesterols, including thermally labile ones.[24][25] The use of charge-tagging derivatization can significantly enhance sensitivity.[26]

Workflow for Distinguishing Enzymatic vs. Oxidative Formation

Caption: Workflow for hydroxycholesterol analysis.

By quantifying specific isomers, researchers can infer the predominant formation pathway. For instance, a high ratio of 7β-hydroxycholesterol to 7α-hydroxycholesterol would strongly suggest a significant contribution from oxidative processes.

Conclusion

The distinction between enzymatic and oxidative hydroxycholesterol formation is fundamental to understanding their roles in biology and disease. Enzymatic pathways represent controlled, physiological processes essential for cholesterol metabolism and homeostasis. In contrast, oxidative formation is a hallmark of cellular stress and is implicated in the pathogenesis of numerous diseases. For professionals in research and drug development, the ability to accurately identify and quantify the products of these distinct pathways is critical for elucidating disease mechanisms and developing targeted therapeutic strategies. The methodologies outlined in this guide provide a framework for achieving this crucial analytical differentiation.

References

-

Brown, A. J., & Jessup, W. (1999). Oxysterols and atherosclerosis. Atherosclerosis, 142(1), 1-28. Available at: [Link]

-

Björkhem, I. (2002). Oxysterols: mediators of cholesterol turnover and novel signaling molecules. Physiological reviews, 82(4), 953-987. Available at: [Link]

-

Porter, N. A., Caldwell, S. E., & Mills, K. A. (1995). Mechanisms of free radical oxidation of unsaturated lipids. Lipids, 30(4), 277-290. Available at: [Link]

-

Crick, P. J., et al. (2013). Nano-liquid chromatography–tandem mass spectrometry analysis of oxysterols in brain: monitoring of cholesterol autoxidation. Journal of lipid research, 54(12), 3566-3576. Available at: [Link]

-

Poli, G., et al. (2021). Interactions of Oxysterols with Atherosclerosis Biomarkers in Subjects with Moderate Hypercholesterolemia and Effects of a Nutraceutical Combination (Bifidobacterium longum BB536, Red Yeast Rice Extract). Journal of clinical medicine, 10(3), 483. Available at: [Link]

-

Norlin, M. (2000). Cytochrome P450 Enzymes in the Metabolism of Cholesterol and Cholesterol Derivatives. Acta Universitatis Upsaliensis. Available at: [Link]

-

Choi, S. H., et al. (2020). Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells. Arteriosclerosis, thrombosis, and vascular biology, 40(12), e341-e353. Available at: [Link]

-

Kummerow, F. A. (2013). Correlation Between Oxysterol Consumption and Heart Disease. Future Medicine, 10(4), 555-557. Available at: [Link]

-

Griffiths, W. J., et al. (2006). Analysis of oxysterols by electrospray tandem mass spectrometry. Analytical chemistry, 78(5), 1595-1603. Available at: [Link]

-

Crick, P. J., et al. (2020). Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry. Frontiers in Endocrinology, 11, 579. Available at: [Link]

-

Mast, N., & Pikuleva, I. A. (2012). Cholesterol, an essential molecule: diverse roles involving cytochrome P450 enzymes. Biochemical Society Transactions, 40(3), 583-588. Available at: [Link]

-

Theofilopoulos, S., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism. Scientific Reports, 10(1), 16212. Available at: [Link]

-

Pikuleva, I. A. (2021). Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications. Frontiers in Pharmacology, 12, 703541. Available at: [Link]

-

Clifton, L. A., et al. (2022). The Effects of Cholesterol Oxidation on Erythrocyte Plasma Membranes: A Monolayer Study. Membranes, 12(9), 834. Available at: [Link]

-

Wikipedia contributors. (2023, December 2). Cholesterol 7 alpha-hydroxylase. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Wikipedia contributors. (2023, October 24). Cholesterol 24-hydroxylase. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Niki, E. (2009). Chemistry of Lipid Peroxidation Products and Their Use as Biomarkers in Early Detection of Diseases. Journal of Clinical Biochemistry and Nutrition, 45(1), 1-3. Available at: [Link]

-

Vejux, A., et al. (2021). Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol. Redox Biology, 41, 101949. Available at: [Link]

-

Alvelius, G., et al. (2001). Oxidation of cholesterol by reactive oxygen species leads to the production of the oxysterols, 7-oxocholesterol and cholestane-3β,5α,6β-triol. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1533(3), 159-169. Available at: [Link]

-

Lizard, G., et al. (2022). Sources of 7-ketocholesterol, metabolism and inactivation strategies: food and biomedical applications. Redox Experimental Medicine, 5(1), 1-22. Available at: [Link]

-

Ersoy, S., & Tuncel, N. B. (2014). Oxysterols and Their Metabolic Roles Beyond Cholesterol. Acta Medica, 45(3), 97-104. Available at: [Link]

-

Kim, K. K., et al. (2022). The CH25H–CYP7B1–RORα axis of cholesterol metabolism regulates osteoarthritis. Nature, 602(7898), 653-658. Available at: [Link]

-

Björkhem, I., et al. (2002). On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO. Journal of lipid research, 43(6), 926-930. Available at: [Link]

-

Pirillo, A., et al. (2021). Radical Oxygen Species, Oxidized Low-Density Lipoproteins, and Lectin-like Oxidized Low-Density Lipoprotein Receptor 1: A Vicious Circle in Atherosclerotic Process. International Journal of Molecular Sciences, 22(19), 10398. Available at: [Link]

-

Toth, P. P., et al. (2023). Oxidative Stress, Atherogenic Dyslipidemia, and Cardiovascular Risk. International Journal of Molecular Sciences, 24(21), 15682. Available at: [Link]

-

Liu, S. Y., et al. (2020). Multifaceted Functions of CH25H and 25HC to Modulate the Lipid Metabolism, Immune Responses, and Broadly Antiviral Activities. Viruses, 12(7), 743. Available at: [Link]

-

O'Callaghan, Y. C., et al. (2020). 7-Ketocholesterol in disease and aging. Biochimie, 178, 15-28. Available at: [Link]

-

He, S., et al. (2020). Multiple Roles of 25-Hydroxycholesterol in Lipid Metabolism, Antivirus Process, Inflammatory Response, and Cell Survival. Oxidative medicine and cellular longevity, 2020, 9328503. Available at: [Link]

-

Honda, A., et al. (2011). Cholesterol 25-hydroxylation activity of CYP3A. Journal of lipid research, 52(4), 775-782. Available at: [Link]

-

Marwarha, G., & Ghribi, O. (2024). The role of 27-hydroxycholesterol in meta-inflammation. Journal of Steroid Biochemistry and Molecular Biology, 240, 106497. Available at: [Link]

-

Chun, J. S., et al. (2019). The CH25H-CYP7B1-RORα axis of cholesterol metabolism regulates osteoarthritis. Nature, 566(7743), 251-255. Available at: [Link]

-

Iuliano, L. (2011). Pathways of cholesterol oxidation via non-enzymatic mechanisms. Chemistry and physics of lipids, 164(6), 457-468. Available at: [Link]

-

Ren, S., et al. (2022). Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage. International Journal of Molecular Sciences, 23(21), 13359. Available at: [Link]

-

Lizard, G., et al. (2017). Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction. Biomolecules, 7(4), 83. Available at: [Link]

-

O'Donnell, V. B., et al. (2020). The Biosynthesis of Enzymatically Oxidized Lipids. Frontiers in Physiology, 11, 597195. Available at: [Link]

-

Poli, G., et al. (2022). Oxysterols as Reliable Markers of Quality and Safety in Cholesterol Containing Food Ingredients and Products. Frontiers in Cardiovascular Medicine, 9, 834515. Available at: [Link]

-

Kumar, P., & Kumar, Y. (2015). Major pathways of cholesterol oxidation ing them into most toxic. International Journal of Advanced Research, 3(1), 117-126. Available at: [Link]

-

Baek, J. H., et al. (2019). A summary of the major biological functions of oxysterols. Molecules and cells, 42(1), 1-10. Available at: [Link]

-

Kim, H. J., & Lee, Y. J. (2022). Function of 27-Hydroxycholesterol in Various Tissues and Diseases. Diabetes & metabolism journal, 46(2), 225-236. Available at: [Link]

-

Biasi, F., & Poli, G. (2020). Main oxysterols of enzymatic and non-enzymatic origins. Frontiers in Bioscience-Landmark, 25(6), 1144-1166. Available at: [Link]

-

Leonarduzzi, G., et al. (2020). Main oxysterols of enzymatic and non-enzymatic origins. Frontiers in Bioscience-Landmark, 25(6), 1144-1166. Available at: [Link]

-

Poli, G., et al. (2023). Enterotoxic potential of dietary cholesterol autoxidation products. Redox Experimental Medicine, 6(1), 1-11. Available at: [Link]

-

Chapagain, P., et al. (2023). Molecular basis for the recognition of 24-(S)-hydroxycholesterol by integrin αvβ3. Scientific reports, 13(1), 9226. Available at: [Link]

-

Björkhem, I., & Diczfalusy, U. (2002). On the formation and possible biological role of 25-hydroxycholesterol. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1582(1-3), 15-21. Available at: [Link]

-

Kamal-Eldin, A., & Ma, Y. (2010). Sterols and Oxysterols. Uppsala: Swedish University of Agricultural Sciences. Available at: [Link]

Sources

- 1. Interactions of Oxysterols with Atherosclerosis Biomarkers in Subjects with Moderate Hypercholesterolemia and Effects of a Nutraceutical Combination (Bifidobacterium longum BB536, Red Yeast Rice Extract) (Randomized, Double-Blind, Placebo-Controlled Study) [mdpi.com]

- 2. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. actamedica.org [actamedica.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The Biosynthesis of Enzymatically Oxidized Lipids [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 11. portlandpress.com [portlandpress.com]

- 12. diva-portal.org [diva-portal.org]

- 13. The role of 27-hydroxycholesterol in meta-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications [frontiersin.org]

- 15. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

- 16. Multiple Roles of 25-Hydroxycholesterol in Lipid Metabolism, Antivirus Process, Inflammatory Response, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rem.bioscientifica.com [rem.bioscientifica.com]

- 18. Pathways of cholesterol oxidation via non-enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cholesterol, Reactive Oxygen Species, and the Formation of Biologically Active Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oxysterols and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Nano-liquid chromatography–tandem mass spectrometry analysis of oxysterols in brain: monitoring of cholesterol autoxidation [cronfa.swan.ac.uk]

- 24. Research Portal [openresearch.surrey.ac.uk]

- 25. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]

- 26. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]

An In-Depth Technical Guide to the Structure, Stereochemistry, and Analysis of 4α-Hydroxycholesterol

Executive Summary

4α-hydroxycholesterol (4α-OHC) is a critical, yet often overlooked, oxysterol in biomedical and pharmaceutical research. As a stereoisomer of the well-established cytochrome P450 3A4 (CYP3A4) biomarker, 4β-hydroxycholesterol (4β-OHC), its significance lies not in enzymatic production, but in its formation through non-enzymatic autooxidation of cholesterol.[1] This distinction makes 4α-OHC an indispensable tool for researchers. Elevated levels of 4α-OHC in plasma or serum samples can indicate oxidative stress or, more critically, improper sample collection, handling, and storage, thereby serving as a vital quality control metric.[2][3] Accurate assessment of CYP3A4 activity via 4β-OHC measurements is only possible with the simultaneous, isomer-specific quantification of 4α-OHC. This guide provides a detailed examination of the molecular structure and stereochemistry of 4α-OHC, contrasts its formation pathway with that of its β-isomer, and presents a comprehensive, field-proven analytical workflow for its precise quantification using ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS).

Introduction: The Significance of a Stereoisomer

Oxysterols, or oxidized derivatives of cholesterol, are a class of molecules that serve as key intermediates in bile acid synthesis and as signaling molecules that regulate lipid homeostasis.[4][5] Within this class, 4α-hydroxycholesterol and its stereoisomer, 4β-hydroxycholesterol, represent a unique analytical pair. While 4β-OHC is enzymatically generated by the CYP3A4 and CYP3A5 enzymes—making it a valuable endogenous biomarker for drug metabolism studies—4α-OHC is formed through a non-enzymatic autooxidation process.[3][6]

Therefore, the core value of analyzing 4α-OHC is its function as a negative control and a marker of sample integrity. A validated analytical method that can baseline-separate and independently quantify these two isomers is not merely a technical achievement but a prerequisite for trustworthy data in clinical pharmacology and drug development. This guide delineates the structural nuances and analytical strategies essential for harnessing the full potential of 4α-OHC as a scientific tool.

Molecular Structure and Stereochemistry

The fundamental difference between 4α-OHC and 4β-OHC lies in the spatial orientation of the hydroxyl (-OH) group at the fourth carbon (C4) position of the cholesterol A-ring.

-

Chemical Name (IUPAC): (3S,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol[7]

-

Molecular Formula: C₂₇H₄₆O₂[8]

-

Molecular Weight: 402.65 g/mol [8]

In 4α-hydroxycholesterol , the hydroxyl group at the C4 position is oriented in the alpha configuration, meaning it projects below the plane of the steroid ring system. This is in direct contrast to 4β-hydroxycholesterol , where the C4 hydroxyl group has a beta orientation, projecting above the plane of the ring. This seemingly minor stereochemical difference dictates their distinct origins and biological relevance.

| Feature | 4α-Hydroxycholesterol (4α-OHC) | 4β-Hydroxycholesterol (4β-OHC) |

| Formation Pathway | Autooxidation of cholesterol (non-enzymatic)[1][9] | Enzymatic oxidation by CYP3A4/CYP3A5[3][6] |

| Hydroxyl Group (C4) | Alpha (α) configuration (axial) | Beta (β) configuration (equatorial) |

| Primary Utility | Biomarker of oxidative stress & sample integrity[2][10] | Endogenous biomarker of hepatic CYP3A4/5 activity[11][12] |

| Response to CYP3A Inducers | Levels remain unaffected[2][3] | Levels increase significantly[2][11] |

Divergent Formation Pathways: Autooxidation vs. Enzymatic Action

Understanding the distinct origins of 4α-OHC and 4β-OHC is fundamental to their correct application in research. While both originate from the same cholesterol precursor, their formation pathways diverge completely, a concept illustrated in the diagram below.

4β-Hydroxycholesterol is a product of hepatic metabolism, where the cytochrome P450 enzyme CYP3A4 (and to a lesser extent, CYP3A5) hydroxylates cholesterol at the 4β position.[13] Its circulating levels directly reflect the metabolic activity of these enzymes. Consequently, administration of a CYP3A4 inducer like rifampicin causes a significant rise in plasma 4β-OHC concentrations.[2][11]

Conversely, 4α-Hydroxycholesterol is not a product of CYP3A activity.[1] It is formed when cholesterol is attacked by reactive oxygen species, a process known as autooxidation or lipid peroxidation.[9] This can occur in vivo under conditions of high oxidative stress, but it is also a common artifact of improper sample handling—such as prolonged storage at room temperature, exposure to air, or repeated freeze-thaw cycles.[2][3] Therefore, an elevated 4α-OHC level is a red flag that the integrity of the sample may be compromised, potentially leading to a false elevation of 4β-OHC and an incorrect assessment of CYP3A activity.[10]

Analytical Methodology for Isomer-Specific Quantification

The structural similarity and identical mass of 4α-OHC and 4β-OHC make their differentiation and quantification a significant analytical challenge. A robust, validated method must achieve complete chromatographic separation. The workflow presented here is a self-validating system built on established principles for oxysterol analysis.[1][2]

Experimental Protocol: UHPLC-MS/MS Quantification

This protocol describes a validated method for the simultaneous quantification of 4α-OHC and 4β-OHC in human plasma.

1. Sample Preparation:

-

Rationale: This multi-step process is designed to release the analytes from their esterified forms, remove interfering matrix components like proteins and phospholipids, and concentrate the analytes for sensitive detection.

-

Step 1: Aliquoting and Fortification: To 200 µL of plasma in a glass tube, add 10 µL of a methanolic solution containing the internal standard (e.g., d7-4β-hydroxycholesterol). The internal standard is critical for correcting variations in extraction efficiency and instrument response.

-

Step 2: Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide (KOH). Vortex vigorously and incubate at 60°C for 1 hour. This alkaline hydrolysis step cleaves the fatty acid esters from cholesterol and its hydroxy-derivatives, ensuring measurement of the total (free + esterified) concentration.

-

Step 3: Liquid-Liquid Extraction (LLE): After cooling, add 1 mL of water and 3 mL of n-hexane. Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes. Carefully transfer the upper organic (n-hexane) layer to a new tube. Repeat the extraction on the aqueous layer with another 3 mL of n-hexane and combine the organic layers. This step isolates the lipids, including the oxysterols, from the aqueous matrix.

-

Step 4: Evaporation and Reconstitution: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for injection.

2. Chromatographic and Mass Spectrometric Analysis:

-

Rationale: Chromatographic separation is the most critical step, as the isomers are indistinguishable by mass alone. High-resolution mass spectrometry provides the sensitivity and specificity needed for quantification at endogenous levels.

-

Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HR-MS) or a tandem mass spectrometer (MS/MS).

-

Chromatographic Column: A C18 reversed-phase column (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) is effective for separating the isomers.[2]

-

Mobile Phase: A binary gradient system is typically used.

-

Mobile Phase A: 0.1% formic acid in water with 200 mg/L sodium acetate.

-

Mobile Phase B: Methanol.

-

-

Gradient: A typical gradient runs from 80% to 100% B over 10 minutes, followed by a wash and re-equilibration. This ensures the elution and sharp peak shape for both isomers.

-

Mass Spectrometry Detection:

-

Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection (HR-MS): Monitor for the accurate mass of the sodium adducts, [M+Na]⁺. This approach often avoids the need for derivatization.[2][14]

-

Detection (MS/MS): If using a triple quadrupole system, derivatization with a reagent like picolinic acid may be necessary to improve ionization and achieve sufficient sensitivity.[1] Monitor specific precursor-to-product ion transitions.

-

Data Interpretation and Application

The true utility of this analysis comes from interpreting the concentrations of both isomers in context.

Typical Endogenous Levels: In properly handled plasma from healthy individuals, concentrations vary, but general ranges have been established.

| Analyte | Typical Plasma Concentration Range (ng/mL) |

| 4α-Hydroxycholesterol | 3.5 - 5.7[2] |

| 4β-Hydroxycholesterol | 13.4 - 31.9[2] |

Application in Drug Development:

-

Sample Quality Control: Before assessing the effect of an investigational drug on 4β-OHC, the 4α-OHC level should be checked. An unusually high 4α-OHC concentration (>10 ng/mL, for example) may be grounds to exclude that sample from the analysis, as it suggests autooxidation may have artificially inflated the 4β-OHC level.[3]

Conclusion

References

-

Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping. PMC. [Link]

-

Quantitative analysis of 4β- and 4α-hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS. LIPID MAPS. [Link]

-

Quantitative analysis of 4β- and 4α‑hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS. PubMed. [Link]

-

Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based Pharmacometric Model. PMC. [Link]

-

Side-Chain Oxysterols: From Cells to Membranes to Molecules. PMC. [Link]

-

Rapid LC–MS/MS method for the determination of 4-hydroxycholesterol/cholesterol ratio in serum as endogenous biomarker for CYP3A activity in human and foals. ResearchGate. [Link]

-

Quantitative analysis of 4β- and 4α-hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS. OuluREPO. [Link]

-

An update on oxysterol biochemistry: New discoveries in lipidomics. ResearchGate. [Link]

-

4a-Hydroxycholesterol CID 12955779. PubChem. [Link]

-

4alpha-Hydroxy Cholesterol CID 129373512. PubChem. [Link]

-

Imaging Sterols and Oxysterols in Mouse Brain Reveals Distinct Spatial Cholesterol Metabolism. bioRxiv. [Link]

-

Analysis of bioactive oxysterols in newborn mouse brain by LC/MS. PMC. [Link]

-

Localization of sterols and oxysterols in mouse brain reveals distinct spatial cholesterol metabolism. PMC. [Link]

-

Clinical Evaluation Based on a New Approach to Improve the Accuracy of 4β-Hydroxycholesterol Measurement as a Biomarker of CYP3A4 Activity. MDPI. [Link]

-

4β-Hydroxycholesterol as an Endogenous Biomarker for CYP3A Activity: Literature Review and Critical Evaluation. PubMed. [Link]

-

4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans. PMC. [Link]

-

Utility of endogenous 4β-hydroxycholesterol as a biomarker to assess cytochrome P 450 3A (CYP3A) activity: not one size fits all. Springer. [Link]

-

Metabolism and Biological Activities of 4-Methyl-Sterols. PMC. [Link]

-

4β-hydroxycholesterol is a pro-lipogenic factor that promotes SREBP1c expression and activity through Liver X-receptor. ResearchGate. [Link]

-

Cholesterol: Synthesis, Metabolism, and Regulation. The Medical Biochemistry Page. [Link]

-

4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor. PMC. [Link]

-

Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework. MDPI. [Link]

Sources

- 1. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of 4β- and 4α‑hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based Pharmacometric Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4a-Hydroxycholesterol | C27H46O2 | CID 12955779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4α-Hydroxy Cholesterol | CAS 34310-86-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 4β-Hydroxycholesterol as an Endogenous Biomarker for CYP3A Activity: Literature Review and Critical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework | MDPI [mdpi.com]

- 14. lipidmaps.org [lipidmaps.org]

Role of 4alpha-hydroxycholesterol in oxysterol signaling pathways

The Stereochemical Imperative: 4 -Hydroxycholesterol in Oxysterol Signaling and Analysis

Executive Summary: The "Silent" Isomer

In the high-precision field of oxysterol signaling, 4

Its primary relevance in modern research is twofold:

-

Mechanistic Control: It serves as the essential negative control to demonstrate stereospecificity in LXR and SREBP1c signaling studies.

-

Analytical Confounder: It is an autoxidation product that co-elutes with 4

-OHC in standard chromatography, necessitating rigorous separation protocols to prevent false-positive assessments of CYP3A4 activity.

This guide details the biochemical divergence of the 4-hydroxy isomers, the structural basis for their differential signaling, and the mandatory protocols for their resolution in biological matrices.

Biochemistry & Origin: The Divergent Paths

The biological disparity between the

Enzymatic vs. Non-Enzymatic Formation[1]

-

4

-Hydroxycholesterol (Active): Formed exclusively via enzymatic oxidation by CYP3A4 (and to a lesser extent CYP3A5). It is a regulated metabolite that fluctuates with hepatic enzyme induction (e.g., rifampicin treatment). -

4

-Hydroxycholesterol (Passive): Predominantly formed via non-enzymatic autoxidation (free radical attack) of cholesterol. It is often found in equal ratios with 4

Stereochemical Structure

The orientation of the hydroxyl group at the C4 position dictates receptor affinity.

-

4

: Hydroxyl group projects outward (equatorial/axial dependence based on ring conformation), allowing hydrogen bonding within the LXR ligand-binding pocket. -

4

: Hydroxyl group orientation creates steric clashes, preventing the helix-12 conformational change required for co-activator recruitment.

Signaling Mechanisms: The Stereochemical Gate

The "role" of 4

The LXR-SREBP1c Axis

The Liver X Receptors (LXR

-

Agonism: 4

-OHC binds LXR, recruiting co-activators that drive the transcription of SREBP1c (Sterol Regulatory Element-Binding Protein 1c). This leads to de novo lipogenesis. -

Null Effect: 4

-OHC fails to stabilize the agonist conformation of LXR. Consequently, it does not induce SREBP1c expression or triglyceride accumulation.

Cytotoxicity and Oligodendrocyte Viability

While 4

-

Oligodendrocytes: In 158N murine oligodendrocytes, 4

-OHC showed minimal cytotoxicity compared to 7-ketocholesterol or 4

Visualization: The Signaling Divergence

The following diagram illustrates the mechanistic bifurcation between the two isomers.

Figure 1: The Stereochemical Divergence. 4

Analytical Challenges: The Co-Elution Trap

For researchers using 4

The Problem: Isobaric Interference

Both isomers share the same molecular weight (

-

Consequence: If 4

is not separated, the "CYP3A4 Activity" readout will be artificially inflated by the background autoxidation noise of 4

Quantitative Comparison

| Feature | 4 | 4 |

| Origin | Enzymatic (CYP3A4/5) | Autoxidation (ROS) |

| LXR Activation | Strong Agonist | Inactive / Weak |

| Response to Rifampicin | Increases ~2-3 fold | No Change |

| Plasma Half-life | Long (~60 hours to 17 days) | Stable (Background) |

| Chromatographic Behavior | Elutes later (on specific phases) | Elutes earlier (must be resolved) |

Experimental Protocols

Protocol: Chromatographic Separation of 4-Hydroxy Isomers

Objective: distinct resolution of 4

Reagents:

-

Internal Standard:

-4 -

Derivatization Agent: Picolinic acid (enhances ionization).

Workflow:

-

Extraction:

-

Add 10

L plasma to 5 ng internal standard. -

Precipitate proteins with acetonitrile (200

L). Vortex 1 min, Centrifuge 10 min @ 14,000g.

-

-

Derivatization (Optional but Recommended):

-

Evaporate supernatant. Reconstitute in picolinic acid/triphenylphosphine/2,2'-dipyridyl disulfide (Picolinic ester formation).

-

Incubate 20 min @ 60°C.

-

-

LC-MS/MS Conditions:

-

Column: High-strength silica (HSS) T3 or equivalent C18 with high pore loading. Standard C18 often fails.

-

Mobile Phase: Binary gradient (Water/Acetonitrile with 0.1% Formic Acid).

-

Critical Parameter: Use a shallow gradient (e.g., 70% to 75% B over 10 minutes).

-

Retention Time Check: 4

typically elutes before 4

-

Workflow Visualization

The following diagram outlines the critical decision points in the analytical workflow.

Figure 2: Analytical Workflow. Failure to use optimized chromatography results in co-elution, invalidating CYP3A4 assessment.

References

-

Diczfalusy, U., et al. (2009). "4beta-hydroxycholesterol as an endogenous marker for CYP3A4/5 activity."[2][3][4] British Journal of Clinical Pharmacology. Link

-

Moldavski, O., et al. (2021). "4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor."[5] Journal of Lipid Research. Link

-

Nury, T., et al. (2013). "Biological activities of the LXRalpha and beta agonist, 4beta-hydroxycholesterol, and of its isomer, 4alpha-hydroxycholesterol, on oligodendrocytes." Biochimie. Link

-

Bodin, K., et al. (2002).[4][6] "Metabolism of 4 beta-hydroxycholesterol in humans." Journal of Biological Chemistry. Link

-

Griffiths, W.J., et al. (2019). "Oxysterols: Analysis and Biological Function." Annual Review of Analytical Chemistry. Link

Sources

- 1. Nuclear Receptors: Decoding Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 4. 4β-hydroxycholesterol as an endogenous CYP3A marker in cancer patients treated with taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Background levels of 4alpha-hydroxycholesterol in healthy volunteers

Background Levels and Analytical Utility of 4 -Hydroxycholesterol in Healthy Volunteers[1][2][3]

Executive Summary

In the context of drug development and cytochrome P450 (CYP) phenotyping, 4

Consequently, 4

This guide details the background concentrations of 4

Part 1: Mechanistic Origins & Biological Context

To accurately interpret background levels, one must distinguish the formation pathways of the hydroxycholesterol isomers.

The Isomer Divergence

-

4

-Hydroxycholesterol (Enzymatic): Formed specifically by CYP3A4 and CYP3A5 in the liver and intestine. It reflects the catalytic activity of these enzymes. -

4

-Hydroxycholesterol (Non-Enzymatic): Formed via free-radical-mediated autoxidation of cholesterol. It is not induced by CYP3A modulators (e.g., rifampin, carbamazepine).

This divergence allows 4

Pathway Visualization

The following diagram illustrates the divergent formation of 4

Figure 1: Divergent formation pathways. 4

Part 2: Background Levels in Healthy Volunteers

In strictly controlled clinical settings, 4

Quantitative Reference Ranges

The following data aggregates findings from high-sensitivity UHPLC-HRMS and LC-MS/MS studies involving healthy volunteers (non-smokers, no CYP inducers).

| Analyte | Mean Concentration (ng/mL) | Range (ng/mL) | Biological Half-Life | Primary Driver |

| 4 | 4.5 ± 1.2 | 3.5 – 6.0 | N/A (Oxidative) | Sample handling, Oxidative status |

| 4 | 25.0 ± 8.0 | 13.0 – 45.0 | ~17 Days | CYP3A4/5 Activity |

| Ratio (4 | ~6.6 | 5.0 – 8.0 | - | Metabolic Health Indicator |

Data synthesized from Hautajarvi et al. (2018) and Diczfalusy et al. (2011).

Interpretation of Deviations

-

High 4

(>10 ng/mL):-

In Vivo: Systemic oxidative stress (e.g., severe inflammation).

-

Ex Vivo (Most Common): The plasma sample was left at room temperature for >4 hours or underwent multiple freeze-thaw cycles without antioxidant protection (e.g., BHT).

-

-

Low Ratio (<4.0):

-

Indicates potential sample degradation. If the ratio drops because 4

increases, the 4

-

Part 3: Analytical Methodology (LC-MS/MS)

Quantifying 4

Protocol: Simultaneous Quantification of 4 - and 4 -HC[1][2][3][5][6]

1. Sample Preparation

-

Matrix: Plasma (EDTA or Heparin). Serum is less preferred due to clotting-induced oxidation.

-

Stabilization: Add Butylated Hydroxytoluene (BHT) (20 µM final) immediately upon collection to prevent ex vivo autoxidation.

-

Extraction:

-

Aliquot 50 µL plasma.

-

Add internal standard (

-4 -

Protein precipitation with acetonitrile (1:3 v/v).

-

Centrifuge at 14,000 x g for 10 min.

-

Alkaline hydrolysis (saponification) is not typically required for free hydroxycholesterols, but may be used if total levels are desired. Note: Saponification can induce artifactual oxidation; direct measurement of free oxysterols is recommended for biomarker work.

-

2. Chromatographic Separation (LC Conditions)

-

Column: High-strength silica (HSS) T3 or C18 column with high pore size (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid

-

-

Gradient: Isocratic holds are often necessary to resolve the

/-

Critical Step: A shallow gradient from 70% B to 80% B over 10 minutes is usually required to separate 4

(elutes first) from 4

-

3. Mass Spectrometry (MS/MS) Settings[3][4][5]

-

Ionization: Electrospray Ionization (ESI) Positive mode.

-

Transitions (MRM):

-

Analyte (4

& 4 -

Note: Oxysterols often lose water in the source; monitoring the water-loss precursor is standard.

-

Workflow Diagram

The following DOT diagram outlines the decision logic for validating CYP3A data using 4

Figure 2: Analytical decision tree. 4

Part 4: Clinical Implications & Correction Factors

Recent research suggests that in populations with high oxidative stress (e.g., Chronic Kidney Disease, NAFLD), the standard 4

The Correction Metric:

In these specific cohorts, researchers have proposed using the difference between the isomers to isolate the enzymatic component:

Stability Warning

Studies indicate that 4

-

Recommendation: Store samples at -80°C.

-

Validation: If a batch of control samples shows mean 4

-HC > 8 ng/mL, the entire batch should be flagged for potential cold-chain failure.

References

-

Hautajarvi, H., et al. (2018).

- and 4 -

Diczfalusy, U., et al. (2011). 4

-Hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans.[7][8] British Journal of Clinical Pharmacology, 71(2), 183-189. -

Bodin, K., et al. (2002). Antiepileptic drugs increase plasma levels of 4

-hydroxycholesterol in humans: evidence for involvement of cytochrome p450 3A4. Journal of Biological Chemistry, 276(42), 38685-38689. -

Niemi, M., et al. (2022).

- and 4

Sources

- 1. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of 4β- and 4α‑hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | 4β-Hydroxycholesterol Signals From the Liver to Regulate Peripheral Cholesterol Transporters [frontiersin.org]

- 8. researchgate.net [researchgate.net]

4alpha-hydroxycholesterol accumulation in stored plasma samples

Technical Guide: Mitigating 4 -Hydroxycholesterol Accumulation in Stored Plasma Samples

A Critical Control Strategy for Accurate CYP3A Phenotyping

Executive Summary

In the context of drug development and clinical pharmacology, 4

This guide addresses the root cause of 4

Part 1: The Mechanism of Accumulation

To prevent the artifact, one must understand its origin. Unlike 4

The Autoxidation Cascade

Plasma contains high concentrations of cholesterol (~1000-fold higher than oxysterols). Even a fractional percentage of cholesterol oxidation results in oxysterol concentrations that dwarf endogenous levels.

-

Initiation: Reactive Oxygen Species (ROS) attack the cholesterol B-ring.

-

Propagation: Formation of 7-hydroperoxides (primary) and 4-hydroperoxides.

-

Degradation: 4-hydroperoxides degrade into 4

-OHC and 4

Crucial Distinction: While CYP3A produces only 4

Figure 1: Mechanistic divergence of 4

Part 2: Sample Stabilization Protocol

The accumulation of 4

Reagents Required[3][4][5][6]

-

BHT Stock (1000x): 22 mg/mL Butylated Hydroxytoluene in Ethanol.[3]

-

K2-EDTA Tubes: Preferred over heparin to minimize metal-ion catalyzed oxidation.

Step-by-Step Stabilization Workflow

-

Blood Collection:

-

Collect whole blood into K2-EDTA tubes.

-

Centrifuge at 4°C (2000 x g for 10 min) within 30 minutes of collection.

-

-

Antioxidant Addition (Critical Step):

-

Immediately upon plasma separation, add BHT to a final concentration of 20 µg/mL (approx. 100 µM) .

-

Calculation: Add 10 µL of 1000x BHT stock per 10 mL of plasma.

-

Why: BHT acts as a radical scavenger, terminating the autoxidation chain reaction before 4

-OHC can form.

-

-

Inert Gas Overlay:

-

If samples will be opened/thawed multiple times, overlay the headspace with Argon gas before capping. Nitrogen is an acceptable alternative, but Argon (heavier than air) provides a better barrier.

-

-

Cryopreservation:

-

Store samples strictly at -80°C .

-

Avoid -20°C storage: Studies show significant 4

-OHC accumulation at -20°C over 3-6 months, whereas -80°C preserves integrity for >2 years.

-

Part 3: Analytical Resolution (UHPLC-MS/MS)

Even with stabilization, trace amounts of 4

Requirement: You must demonstrate baseline separation of 4

Recommended LC Conditions

-

Column: High-strength silica (HSS) T3 or C18 with high carbon load.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

B: Methanol (Acetonitrile often provides poorer selectivity for these specific isomers).

-

-

Gradient: Isocratic holds are often necessary around the elution time of the hydroxycholesterols to maximize resolution (

).

Data Presentation: Impact of Separation

| Parameter | Co-eluting Method (Flawed) | High-Resolution Method (Correct) |

| Analyte Detected | 4 | 4 |

| Storage Artifact Risk | High (Accumulated 4 | Low (4 |

| CYP3A Interpretation | False Positive Induction | Accurate Phenotyping |

| LLOQ | ~5-10 ng/mL | 0.5 - 2 ng/mL (with derivatization) |

Part 4: The "Sample Hygiene" QC Metric

As a senior scientist, I recommend implementing a 4

-

The Logic: Since 4

-OHC is not formed by CYP3A, its elevation is independent of the patient's drug metabolism. It reflects only the sample history. -

The Rule: If 4

-OHC > 10 ng/mL (or >10% of Total Hydroxycholesterol), the sample has likely undergone significant autoxidation. The corresponding 4

Figure 2: Quality Control Decision Tree using 4

References

-

Hautajärvi, H., et al. (2018).

- and 4 -

Nakamura, T., et al. (2022).

- and 4 -

Diczfalusy, U., et al. (2009). 4

-hydroxycholesterol as an endogenous marker for CYP3A4/5 activity.[8] Stability and half-life of elimination after induction with rifampicin.[8] British Journal of Clinical Pharmacology, 67(1), 38-43.[6] Link -

Griffiths, W.J., et al. (2011).

-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis.[9] Analytical Chemistry, 83(19), 7364-7372. Link

Sources

- 1. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uab.edu [uab.edu]

- 4. researchgate.net [researchgate.net]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Evaluation of the usefulness of plasma 4β‐hydroxycholesterol concentration normalized by 4α‐hydroxycholesterol for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of 4β- and 4α‑hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]